molecular formula C23H18FN3O3S B399419 4-ethoxy-N-[[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

4-ethoxy-N-[[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

Cat. No.: B399419
M. Wt: 435.5g/mol
InChI Key: VKZDEHYDHHRABX-UHFFFAOYSA-N
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Description

4-ethoxy-N-[[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide is a complex organic compound with a molecular formula of C23H18FN3O3S

Preparation Methods

The synthesis of 4-ethoxy-N-[[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-ethoxy-N-[[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 4-ethoxy-N-[[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide include:

Properties

Molecular Formula

C23H18FN3O3S

Molecular Weight

435.5g/mol

IUPAC Name

4-ethoxy-N-[[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

InChI

InChI=1S/C23H18FN3O3S/c1-2-29-18-10-5-14(6-11-18)21(28)27-23(31)25-17-9-12-20-19(13-17)26-22(30-20)15-3-7-16(24)8-4-15/h3-13H,2H2,1H3,(H2,25,27,28,31)

InChI Key

VKZDEHYDHHRABX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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